3-Chloro-4-(trifluoromethyl)benzenethiol
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Overview
Description
3-Chloro-4-(trifluoromethyl)benzenethiol is an organic compound with the molecular formula C7H4ClF3S. It is a derivative of benzenethiol, where the benzene ring is substituted with a chlorine atom at the third position and a trifluoromethyl group at the fourth position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-chloro-4-(trifluoromethyl)benzene with thiourea, followed by hydrolysis to yield the desired thiol compound . The reaction conditions often include the use of solvents like diethyl ether and purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts such as palladium or copper complexes facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(trifluoromethyl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-(trifluoromethyl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzenethiol: Similar structure but different substitution pattern.
3-Bromo-4-(trifluoromethyl)benzenethiol: Bromine instead of chlorine.
3-Chloro-4-(difluoromethyl)benzenethiol: Difluoromethyl group instead of trifluoromethyl.
Uniqueness
3-Chloro-4-(trifluoromethyl)benzenethiol is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications where these properties are desired .
Properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3S/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWHARXIKMVJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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